molecular formula C19H24O3 B1198333 D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione CAS No. 6875-22-5

D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione

Cat. No. B1198333
CAS RN: 6875-22-5
M. Wt: 300.4 g/mol
InChI Key: WBVXIQWOMMQAAX-DZBHQSCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione is an organooxygen compound and an organic heterotricyclic compound.

Scientific Research Applications

Synthesis and Characterization

  • D-homo isomers of related steroids have been synthesized and characterized in detail, providing foundational knowledge for understanding the properties and potential applications of D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione (Knight, 1980).

Metabolic Studies

  • The metabolism of similar compounds in humans has been studied, shedding light on how D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione might behave in biological systems (Segaloff, 1966).

Synthetic Pathways

  • Innovative synthesis pathways have been explored for compounds related to D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione, which could inform its production and modification for research purposes (Gaidamovich & Torgov, 1961).

Potential in Cancer Therapy

  • Some analogs have shown activity against cancer cell lines, indicating the potential for D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione in cancer research and therapy (Sharma et al., 2008).

Steroid Modification and Enzyme Inhibition

  • Studies on the effects of modifying the D-ring in steroids similar to D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione provide insights into its potential interactions with enzymes, which could be crucial in drug development (Sherwin, McMullan, & Covey, 1989).

Structural Analysis and Antitumor Activity

  • Structural analysis and antitumor activity of derivatives have been examined, suggesting similar potential for D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione in cancer research (Savić et al., 2016).

Microbiological Transformations

  • Microbial transformations of related steroids have been investigated, which could provide a pathway for the biotechnological production or modification of D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione (Huang et al., 2010).

properties

CAS RN

6875-22-5

Product Name

D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,9,10,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h3-4,11,14-16H,5-10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

InChI Key

WBVXIQWOMMQAAX-DZBHQSCQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC(=O)O4)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC(=O)O4)C

Other CAS RN

6875-22-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
D-Homo-17a-oxaandrosta-4,6-diene-3,17-dione

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